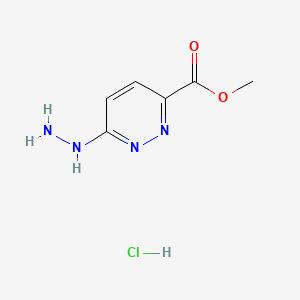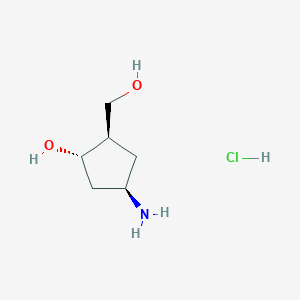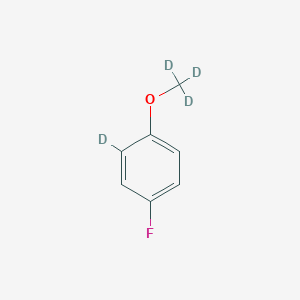
3-Hydroxyoctanoyl (R)-Carnitine Inner Salt (Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The term “3-Hydroxyoctanoyl ®-Carnitine Inner Salt (Mixture of Diastereomers)” refers to a specific form of a compound that includes a mixture of diastereomers . Diastereomers are stereoisomers that are not mirror images of each other . They occur when two or more stereoisomers of a compound have different configurations at one or more (but not all) of the equivalent (related) stereocenters .
Synthesis Analysis
While specific synthesis methods for “3-Hydroxyoctanoyl ®-Carnitine Inner Salt (Mixture of Diastereomers)” were not found, the synthesis of diastereomeric mixtures often involves several reaction steps . For example, a diastereomeric mixture of deuterium-labeled lovastatin was prepared from butyric acid via several reaction steps .Molecular Structure Analysis
Diastereomers have the same molecular formula and sequence of bonded atoms (constitution), but differ in the three-dimensional orientations of their atoms in space . This means that they are not mirror images of each other .Chemical Reactions Analysis
The chemical reactions involving diastereomers can be complex due to the presence of multiple chiral centers . The reactions of diastereomers will also become important once you learn the reactions of alkenes .Physical and Chemical Properties Analysis
The physical and chemical properties of diastereomers can vary widely because they are not mirror images of each other . Techniques such as liquid chromatography (LC), gas chromatography (GC), thin-layer chromatography (TLC), and countercurrent chromatography (CCC) can be used to separate and analyze amino acids, which are organic compounds containing amine groups (–NH2) and carboxylic groups (–COOH) .Orientations Futures
Propriétés
Numéro CAS |
875668-60-3 |
|---|---|
Formule moléculaire |
C₁₅H₂₉NO₅ |
Poids moléculaire |
303.39 |
Synonymes |
(2R)-3-Carboxy-2-[(3-hydroxy-1-oxooctyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1145563.png)
